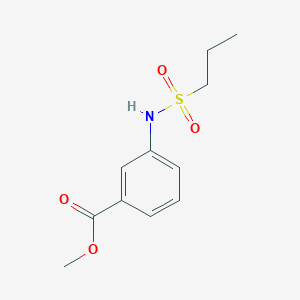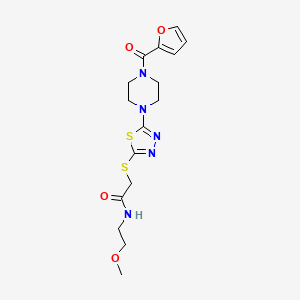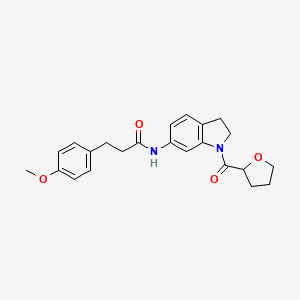
Methyl 3-(propane-1-sulfonamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(propane-1-sulfonamido)benzoate” is a chemical compound with the CAS Number: 1153069-50-1 . Its molecular formula is C11H15NO4S and it has a molecular weight of 257.31 . The IUPAC name for this compound is methyl 3-[(propylsulfonyl)amino]benzoate .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H15NO4S/c1-3-7-17(14,15)12-10-6-4-5-9(8-10)11(13)16-2/h4-6,8,12H,3,7H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 257.31 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Electronic Structure and Biological Activities
Research into sulfonamide derivatives, such as the one described by Vetrivelan (2019), focuses on their electronic structure and potential biological activities. The study on methyl (2E)-2-{[N-(2-formylphenyl)-4-methyl benzene sulfonamido] methyl}-3-(naphthalen-1-yl) prop-2-enoate (MFMNPE) utilized experimental and computational approaches to understand its molecular structure, electronic delocalization, and antimicrobial activity against several microorganisms. The findings reveal insights into the compound's relative stability and reactivity, indicating its potential as a biologically active molecule (Vetrivelan, 2019).
Chemical Synthesis and Conversions
Another significant application area is in chemical synthesis and conversions. The work by Lenihan and Shechter (1999) on using o-[(trimethylsilyl)methyl]benzyl p-tolyl sulfone for the synthesis and cycloaddition of substituted o-quinodimethanes explores new synthetic pathways. This study shows how sulfone derivatives can be utilized in creating complex organic molecules, highlighting their importance in synthetic organic chemistry (Lenihan & Shechter, 1999).
Catalysis and Material Science
In material science and catalysis, the use of sulfonic acid-functionalized ionic liquids, as reported by Gong et al. (2009), demonstrates the potential of sulfonamide derivatives in facilitating chemical reactions. The study on the one-pot synthesis of 14-alkyl- or aryl-14H-dibenzo[a,j]xanthenes using a Bronsted-acidic task-specific ionic liquid showcases how these compounds can act as catalysts to improve reaction yields, shorten reaction times, and simplify workup processes (Gong et al., 2009).
Environmental Applications
Sulfonamide compounds also find applications in environmental science, as indicated by the work of Fedorak and Grbìc-Galìc (1991). Their study on the aerobic biotransformations of benzothiophene and 3-methylbenzothiophene by a culture enriched on 1-methylnaphthalene highlights the potential of these compounds in bioremediation processes. This research demonstrates the ability of certain microorganisms to transform sulfur heterocyclic compounds, pointing towards their use in treating environmental pollutants (Fedorak & Grbìc-Galìc, 1991).
Eigenschaften
IUPAC Name |
methyl 3-(propylsulfonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-7-17(14,15)12-10-6-4-5-9(8-10)11(13)16-2/h4-6,8,12H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUQYXMQPAMDFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=CC(=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2979312.png)
![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethan-1-one](/img/structure/B2979315.png)

![N-[3-Chloro-2-(2-methoxyethoxy)phenyl]prop-2-enamide](/img/structure/B2979320.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2979323.png)

![N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2979325.png)
![2,4-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2979326.png)
![2-[5-(4-Chlorophenyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2979330.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2979331.png)
